molecular formula C19H21NO3 B2977383 (2,3-Dimethoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone CAS No. 1208677-84-2

(2,3-Dimethoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone

Cat. No. B2977383
CAS RN: 1208677-84-2
M. Wt: 311.381
InChI Key: VCTBINDQSHCMKV-UHFFFAOYSA-N
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Description

(2,3-Dimethoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone, also known as D2PM, is a synthetic compound that belongs to the class of designer drugs. It is a psychoactive substance that has been used recreationally, but it also has potential applications in scientific research.

Mechanism of Action

(2,3-Dimethoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone acts as a dopamine reuptake inhibitor, which means it blocks the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels is responsible for the psychoactive effects of (2,3-Dimethoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,3-Dimethoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone include increased dopamine levels in the brain, which can lead to euphoria, increased energy, and heightened focus. However, (2,3-Dimethoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone can also have adverse effects such as anxiety, paranoia, and psychosis.

Advantages and Limitations for Lab Experiments

(2,3-Dimethoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone has several advantages for lab experiments, such as its high affinity for the dopamine transporter, which makes it a useful tool for studying the effects of dopamine on behavior and cognition. However, its psychoactive effects can also be a limitation, as it can interfere with the interpretation of results.

Future Directions

There are several future directions for the study of (2,3-Dimethoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone. One possible direction is to investigate its potential as a treatment for certain psychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and depression. Another direction is to study the long-term effects of (2,3-Dimethoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone use on the brain and behavior. Additionally, further research is needed to fully understand the mechanism of action of (2,3-Dimethoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone and its potential for abuse.

Synthesis Methods

The synthesis of (2,3-Dimethoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone involves the reaction of 2,3-dimethoxybenzaldehyde and 3-phenylpyrrolidine with methylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various methods such as recrystallization or column chromatography.

Scientific Research Applications

(2,3-Dimethoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone has been used in scientific research as a tool to study the function of the central nervous system. It has been shown to have a high affinity for the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. (2,3-Dimethoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone has also been used to study the effects of dopamine on behavior and cognition.

properties

IUPAC Name

(2,3-dimethoxyphenyl)-(3-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-22-17-10-6-9-16(18(17)23-2)19(21)20-12-11-15(13-20)14-7-4-3-5-8-14/h3-10,15H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTBINDQSHCMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dimethoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone

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